7-Iodohept-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

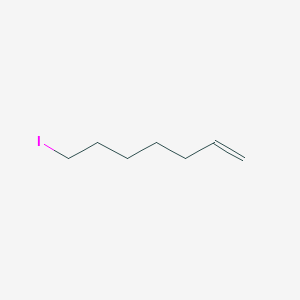

7-Iodohept-1-ene is a chemical compound with the molecular formula C7H13I . It has a molecular weight of 224.08 .

Molecular Structure Analysis

The molecular structure of 7-Iodohept-1-ene consists of a seven-carbon chain (heptane) with a double bond at the first carbon (1-ene) and an iodine atom attached to the seventh carbon .Physical And Chemical Properties Analysis

7-Iodohept-1-ene has a boiling point of 90-100 °C (under a pressure of 40 Torr) and a predicted density of 1.418±0.06 g/cm3 .科学的研究の応用

Synthesis of Pseudo Sugars 7-Deoxy-7-iodohept-1-enitols, closely related to 7-Iodohept-1-ene, are used in the synthesis of pseudo sugars. They undergo intramolecular reactions to form 5-carba analogues of pyranoses. This process involves a radical generation at C-7 and the configuration of the new chiral centre is dependent on the starting material’s orientation and substitution pattern (Redlich, Sudau, Szardenings, & Vollerthun, 1992).

Formation of Novel Tetrahydrofurans and Tetrahydropyrans Research shows that the iodocyclisation of certain unsaturated esters, similar in structure to 7-Iodohept-1-ene, results in the formation of novel tetrahydrofurans and tetrahydropyrans. This process is indicative of the compound's potential in creating unique cyclic structures (Macritchie, Peakman, Silcock, & Willis, 1998).

Catalysis in Methylation Reactions 1,8-Diazabicyclo[5.4.0]undec-7-ene, which shares structural similarities with 7-Iodohept-1-ene, is used as an effective catalyst in methylation reactions of various organic compounds, demonstrating the potential of similar structures in catalytic processes (Shieh, Dell, & Repic, 2001).

Cycloheptenone Annulation Method Compounds structurally related to 7-Iodohept-1-ene are utilized in a cycloheptenone annulation method, showcasing its utility in complex organic synthesis and potentially expanding its applications in synthetic chemistry (Piers, Walker, & Armbrust, 2000).

Investigations in Gold Catalysis The investigation of gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complex, a compound similar to 7-Iodohept-1-ene, provides insights into gold-catalyzed cycloisomerization processes. This research can lead to a deeper understanding of gold catalysis in organic synthesis (Brooner, Robertson, & Widenhoefer, 2014).

DNA-Cleaving Properties and Antitumor Activity Studies on enediynes, which include 7-Iodohept-1-ene derivatives, show potential in DNA-cleaving properties and antitumor activity. This application is crucial in medicinal chemistry and drug development (Nicolaou, Liu, Zeng, & Mccomb, 1992).

Pheromone Synthesis The synthesis of long-chain enals, including derivatives of 7-Iodohept-1-ene, is used in the production of insect pheromones, showing its applicability in biochemistry and environmental studies (Jones, Acquadro, & Carmody, 1975).

Exploring Properties in Primordial Nucleosynthesis The study of the He3(α,γ)7Be reaction, related to 7-Iodohept-1-ene, has implications in understanding stellar and primordial nucleosynthesis, particularly in the production of primordial lithium. This research is significant in the field of astrophysics and cosmology (Leva et al., 2009).

Safety and Hazards

7-Iodohept-1-ene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .

特性

IUPAC Name |

7-iodohept-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGSTZYMNCELHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)

![3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2400572.png)